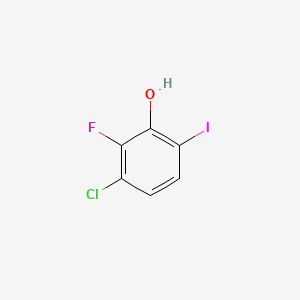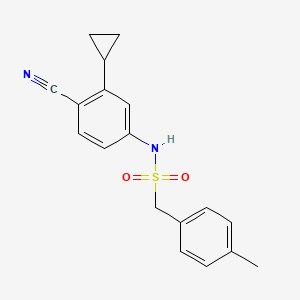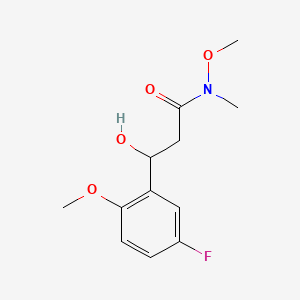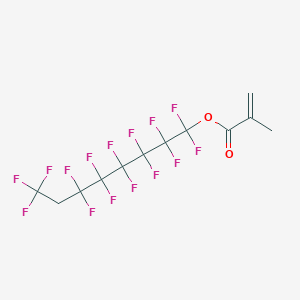
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate is a fluorinated organic compound. It is characterized by its long perfluorinated chain and a methacrylate group. This compound is known for its unique properties, such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate typically involves the esterification of 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Polymerization: The methacrylate group allows for radical polymerization, forming polymers with unique properties.
Substitution Reactions: The fluorinated chain can participate in nucleophilic substitution reactions, although these reactions are less common due to the stability of the C-F bond.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Strong nucleophiles like alkoxides or amines can be used under elevated temperatures and pressures.
Major Products
Polymers: The polymerization of this compound results in fluorinated polymers with applications in coatings, adhesives, and sealants.
Substituted Derivatives: Substitution reactions can yield various functionalized fluorinated compounds.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and chemical stability.
Medicine: Explored for its use in medical coatings and devices to reduce friction and improve biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its chemical resistance and low surface energy.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate primarily involves its interaction with other molecules through its methacrylate group. The methacrylate group can undergo radical polymerization, forming covalent bonds with other monomers to create polymers. The fluorinated chain provides unique properties such as hydrophobicity and chemical resistance, which are essential for its applications.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl methacrylate: Similar structure but with an additional fluorine atom, leading to slightly different properties.
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-octadecafluorodecyl methacrylate: Longer fluorinated chain, resulting in higher hydrophobicity and chemical resistance.
Uniqueness
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate is unique due to its specific balance of fluorinated chain length and methacrylate functionality. This balance provides an optimal combination of properties for various applications, making it a versatile compound in scientific research and industrial use.
Propiedades
Fórmula molecular |
C12H7F15O2 |
|---|---|
Peso molecular |
468.16 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H7F15O2/c1-4(2)5(28)29-12(26,27)11(24,25)10(22,23)9(20,21)8(18,19)6(13,14)3-7(15,16)17/h1,3H2,2H3 |
Clave InChI |
NCUKSZNYPXTBDX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC(C(C(C(C(C(CC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-piperidin-1-ylpropyl N'-[4-(4-chlorophenyl)butyl]carbamimidothioate](/img/structure/B14758953.png)
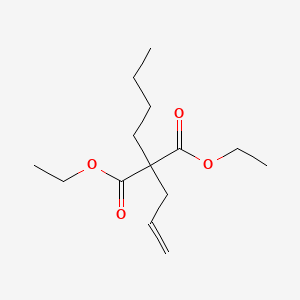
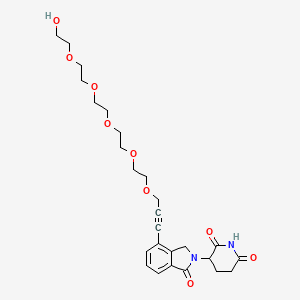
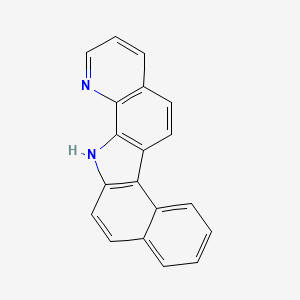
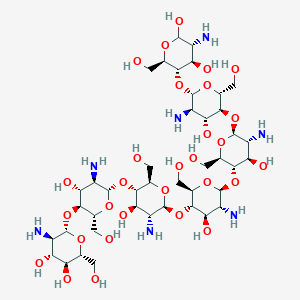
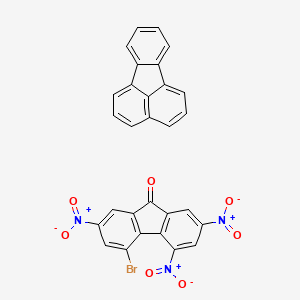
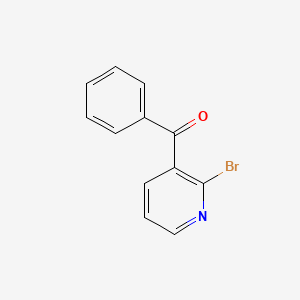
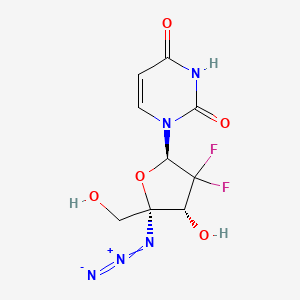
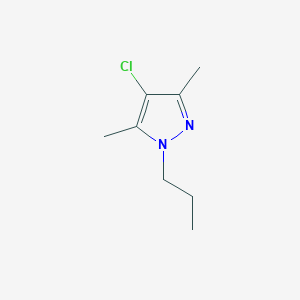
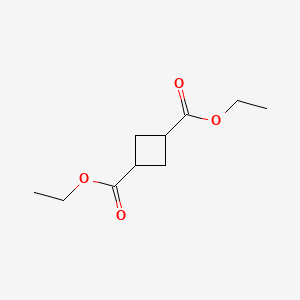
![Benzoic acid, 2-[[[(4-bromophenyl)amino]carbonyl]amino]-](/img/structure/B14759018.png)
